molecular formula C16H18N2O2 B2779211 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea CAS No. 219129-95-0

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea

Cat. No.: B2779211
CAS No.: 219129-95-0
M. Wt: 270.332
InChI Key: DETJYNPPSFJOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-methoxybenzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent for the protection of amine groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methoxyphenyl)methyl)-3-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.

    1-((4-Methoxyphenyl)methyl)-3-(4-methylphenyl)urea: Similar structure but has the methyl group at the para position on the phenyl ring.

Uniqueness

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-5-3-4-6-15(12)18-16(19)17-11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJYNPPSFJOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.